Hydrogen Bond Donor Count: 1 (vs. 0 for Fully Aromatic 2-Methyl-2H-pyrrolo[3,4-c]pyridine)
2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine possesses one hydrogen bond donor (the pyrrolidine-type NH at position 5 of the partially saturated pyridine ring). In contrast, the fully aromatic analog 2-methyl-2H-pyrrolo[3,4-c]pyridine has zero hydrogen bond donors because the pyridine nitrogen is in an sp² hybridization state with no N–H bond [1]. This single HBD difference directly alters the compound's capacity to engage in directed hydrogen bonding with solvents, stationary phases, or biological targets, and modifies its Lipinski rule-of-five compliance profile relative to the aromatic congener.
| Evidence Dimension | Hydrogen Bond Donor Count (computed, Cactvs descriptor) |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 2-Methyl-2H-pyrrolo[3,4-c]pyridine: 0 HBD |
| Quantified Difference | Δ = 1 HBD; qualitative impact on LogP and solubility parameter |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); validated against InChI structural representation |
Why This Matters
A non-zero HBD count enables retention on normal-phase chromatography and modulates aqueous solubility, directly affecting purification protocol design and formulation development.
- [1] PubChem Compound Summary for CID 12515075, 2-methyl-2H-pyrrolo[3,4-c]pyridine – Computed Properties. National Center for Biotechnology Information, 2025. View Source
